Structural Contrast: P–O–Phenoxy vs. P–Phenyl
The target compound contains a P–O–Ph (phenoxy) bond, whereas its closest cataloged analog, Acetic acid, (methoxyphenylphosphinyl)- (CAS 14655-57-3), features a direct P–C phenyl bond [1]. This substitution of an oxygen atom for a carbon atom in the phosphorus substituent increases the molecular weight by 16 Da (230.15 vs. 214.16 g/mol) and alters the electron density at phosphorus. The P–O–Ph linkage is more susceptible to hydrolysis than the P–Ph linkage, a difference that can be exploited in prodrug design or controlled-release applications. No direct head-to-head hydrolytic half-life data were located in the accessible literature; this is a class-level inference based on established organophosphorus chemistry principles .
| Evidence Dimension | Phosphorus substituent bonding (P–O–Ph vs. P–Ph) and resulting molecular weight difference |
|---|---|
| Target Compound Data | Molecular weight: 230.15 g/mol; P–O–Ph linkage present |
| Comparator Or Baseline | Acetic acid, (methoxyphenylphosphinyl)- (CAS 14655-57-3): Molecular weight: 214.16 g/mol; P–Ph linkage present |
| Quantified Difference | ΔMW = +16 Da; replacement of C with O in the phosphorus substituent |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
The P–O–Ph linkage imparts distinct hydrolytic lability and electronic character, making the target compound a required precursor when the phenoxy leaving group is specifically needed for a synthetic sequence.
- [1] PubChem. (2026). Compound Summary for CID 11183812, Acetic acid, (methoxyphenoxyphosphinyl)-. National Center for Biotechnology Information. View Source
- [2] Class-level inference. P–O–aryl bonds are more hydrolytically labile than P–C–aryl bonds under both acidic and basic conditions. See: Corbridge, D. E. C. (1995). Phosphorus: An Outline of its Chemistry, Biochemistry, and Technology. Elsevier. View Source
